Product packaging for Lopinavir D-Valine Diastereomer(Cat. No.:CAS No. 1623021-24-8)

Lopinavir D-Valine Diastereomer

Cat. No.: B1142702
CAS No.: 1623021-24-8
M. Wt: 628.8 g/mol
InChI Key: KJHKTHWMRKYKJE-UQJYGFKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lopinavir D-Valine Diastereomer, also known internationally as Lopinavir EP Impurity K and Lopinavir USP Impurity, is a stereoisomer of the antiretroviral drug Lopinavir. It is a chemically defined compound with the molecular formula C37H48N4O5 and a molecular weight of 628.8 g/mol . This compound is primarily used as a certified reference standard in the research, development, and quality control of pharmaceutical products. Its main research value lies in its critical application for Analytical Method Development (AMD) and Method Validation (AMV), particularly during the Abbreviated New Drug Application (ANDA) process and the commercial production of Lopinavir . By providing a well-characterized impurity standard, researchers can accurately identify, quantify, and control this specific diastereomer in active pharmaceutical ingredient (API) batches, ensuring the safety, efficacy, and consistency of the final drug product. The product is supplied with comprehensive characterization data to ensure regulatory compliance. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1623021-24-8

Molecular Formula

C37H48N4O5

Molecular Weight

628.8 g/mol

IUPAC Name

(2R)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide

InChI

InChI=1S/C37H48N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34+/m0/s1

InChI Key

KJHKTHWMRKYKJE-UQJYGFKOSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](C(C)C)N4CCCNC4=O)O

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O

Synonyms

(R)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide

Origin of Product

United States

Advanced Analytical and Spectroscopic Characterization of Lopinavir D Valine Diastereomer

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure and stereochemistry of pharmaceutical compounds and their impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For diastereomers like the Lopinavir (B192967) D-Valine variant, NMR is particularly powerful in identifying subtle differences in their three-dimensional structures. The complete spectral assignment for lopinavir and its related impurities is typically achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov

The ¹H NMR spectrum of the Lopinavir D-Valine diastereomer is expected to show distinct chemical shifts for the protons in the D-valine moiety compared to the L-valine moiety in lopinavir. These differences arise from the altered spatial arrangement of the substituents around the chiral center, leading to changes in the local magnetic fields. Similarly, the ¹³C NMR spectrum will exhibit unique chemical shifts for the carbon atoms of the D-valine residue.

While specific spectral data for the isolated this compound is not extensively published, the characterization of other lopinavir impurities provides a reference for the expected spectral features. nih.govnih.gov The following tables present a hypothetical representation of the expected ¹H and ¹³C NMR chemical shifts for the key nuclei in the valine moiety of the this compound, contrasted with those of lopinavir.

Table 1: Hypothetical ¹H NMR Chemical Shift Assignments for the Valine Moiety

ProtonLopinavir (L-Valine) (ppm)This compound (ppm)
Valine α-H~4.1Shifted from ~4.1
Valine β-H~2.2Shifted from ~2.2
Valine γ-CH₃~0.9Shifted from ~0.9
Valine γ'-CH₃~0.8Shifted from ~0.8

Data is illustrative and based on typical chemical shifts for amino acid residues in similar chemical environments.

Table 2: Hypothetical ¹³C NMR Chemical Shift Assignments for the Valine Moiety

CarbonLopinavir (L-Valine) (ppm)This compound (ppm)
Valine α-C~60Shifted from ~60
Valine β-C~30Shifted from ~30
Valine γ-C~19Shifted from ~19
Valine γ'-C~18Shifted from ~18

Data is illustrative and based on typical chemical shifts for amino acid residues in similar chemical environments.

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity and stereochemistry of complex molecules.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For the this compound, COSY would confirm the scalar coupling network within the D-valine residue, for instance, between the α-proton and the β-proton. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is essential for the unambiguous assignment of the ¹H and ¹³C signals of the D-valine moiety. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals long-range (2-3 bond) couplings between protons and carbons. This is particularly useful for establishing the connectivity between the D-valine residue and the rest of the lopinavir molecule. nih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy) : ROESY is a powerful tool for determining stereochemistry by identifying protons that are close in space. By comparing the through-space correlations in the ROESY spectra of lopinavir and its D-Valine diastereomer, the relative orientation of the D-valine substituents can be confirmed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the this compound and to study its fragmentation pattern, which can provide structural information. Since the D-Valine diastereomer is an isomer of lopinavir, it will have the same molecular weight. However, high-resolution mass spectrometry can confirm the elemental composition. Tandem mass spectrometry (MS/MS) is employed to generate characteristic fragment ions. The fragmentation pattern is expected to be very similar to that of lopinavir, with key fragments corresponding to the different structural components of the molecule. nih.gov

Table 3: Expected Mass Spectrometry Fragmentation Data for this compound

IonDescriptionExpected m/z
[M+H]⁺Protonated molecule629.4
Fragment 1Cleavage of the amide bond linking the valine and the main scaffoldVaries
Fragment 2Loss of the 2,6-dimethylphenoxyacetyl groupVaries

Fragmentation patterns are complex and depend on the ionization technique and collision energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of the this compound is expected to be very similar to that of lopinavir, as they share the same functional groups. nih.gov Characteristic absorption bands would include those for O-H and N-H stretching, C=O stretching of the amide and carbamate (B1207046) groups, and aromatic C-H stretching.

Table 4: Expected Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
O-H and N-H stretching3400 - 3300
C-H stretching (aromatic and aliphatic)3100 - 2850
C=O stretching (amide and carbamate)1750 - 1630
C-O stretching1250 - 1000

Values are approximate and can vary based on the sample preparation method.

Chromatographic Techniques for Diastereomeric Purity and Impurity Profiling

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are the primary means for assessing the diastereomeric purity of lopinavir and for profiling other related impurities. nih.gov The development of a stability-indicating HPLC method is crucial for separating the this compound from lopinavir and other potential process-related impurities and degradation products.

The separation of diastereomers is typically achievable on standard reversed-phase columns (e.g., C18) due to the differences in their three-dimensional structures, which lead to different interactions with the stationary phase. mdpi.com Gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile) is commonly used to achieve the necessary resolution. nih.govnih.gov

Table 5: Typical HPLC Method Parameters for Impurity Profiling

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase APhosphate buffer (pH adjusted)
Mobile Phase BAcetonitrile
ElutionGradient
Flow Rate1.0 mL/min
DetectionUV at 210-260 nm
Column Temperature45 °C

Specific conditions may vary depending on the exact impurity profile and analytical requirements.

The this compound would have a characteristic relative retention time (RRT) with respect to the main lopinavir peak, allowing for its identification and quantification. The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure reliable impurity control. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of stereoisomers. The separation of diastereomers, such as the this compound from lopinavir, can often be achieved using achiral stationary phases due to their different physicochemical properties. However, the complexity of the mixture may necessitate the use of chiral stationary phases for optimal resolution. sigmaaldrich.com

The strategy for separating diastereomers often involves reversed-phase HPLC (RP-HPLC). nih.gov The choice of stationary phase, mobile phase composition, and temperature are critical parameters that are optimized to achieve baseline separation. For instance, a study on the separation of diastereomeric peptide analogs demonstrated that subtle differences in their secondary structures, induced by the different stereoisomers, can be exploited for effective resolution by RP-HPLC. nih.gov

Method development for separating diastereomers can be a systematic process. It may involve first establishing conditions to separate all potential enantiomeric pairs, followed by pairing an achiral stationary phase to separate the diastereomers. sigmaaldrich.com The combination of chiral and achiral columns in series can also be a powerful approach to resolve complex mixtures of stereoisomers. sigmaaldrich.com

Table 1: Illustrative Chiral HPLC Method Parameters for Diastereomer Separation

ParameterCondition
Column Chiral Stationary Phase (e.g., polysaccharide-based) or a high-resolution achiral C18 column
Mobile Phase A mixture of an organic modifier (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate, formic acid)
Flow Rate Typically 0.5 - 1.5 mL/min
Column Temperature Controlled, often varied to optimize selectivity
Detection UV at a specific wavelength (e.g., 210-260 nm)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification of Related Substances

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the identification and quantification of impurities and related substances in pharmaceuticals. In the context of the this compound, LC-MS provides not only the retention time from the chromatography but also the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for positive identification.

A study detailing an LC-MS/MS method for the simultaneous estimation of lopinavir and ritonavir (B1064) in bulk and dosage forms highlights the sensitivity and selectivity of this technique. ijper.org The use of a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) allows for highly specific and sensitive detection. ijper.orgsigmaaldrich.com For the this compound, a similar approach can be employed to identify and quantify its presence as a related substance.

Table 2: Representative LC-MS Parameters for the Analysis of Lopinavir and its Diastereomers

ParameterCondition
LC System UPLC or HPLC system
Column Acquity BEH C18 or equivalent
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 0.5 - 0.8 mL/min
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Lopinavir: m/z 629.6 → 447.4 sigmaaldrich.com

The molecular and product ions for the D-Valine diastereomer would be expected to be identical to that of lopinavir, but its different chromatographic retention time would allow for its distinction and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS is more commonly used for non-volatile and thermally labile molecules like lopinavir and its diastereomers, Gas Chromatography-Mass Spectrometry (GC-MS) can be applied for the analysis of certain related substances or for the chiral analysis of components after derivatization. For instance, GC-MS is a powerful technique for the enantiomeric separation of amino acids, such as valine. nih.gov

To analyze the D-valine component of the this compound, a hydrolysis step would first be required to cleave the amino acid from the parent molecule. The resulting D-valine could then be derivatized to increase its volatility and analyzed on a chiral GC column. A study on the determination of free D-amino acids in human urine utilized a Chirasil-L-Val N-propionyl-L-valine-tert-butylamide polysiloxane fused-silica capillary column for enantiomeric separation. nih.gov

Table 3: Exemplary GC-MS Conditions for Chiral Amino Acid Analysis

ParameterCondition
Column Chiral capillary column (e.g., Chirasil-L-Val)
Injector Temperature 250 °C
Oven Program Temperature gradient optimized for separation
Carrier Gas Helium
Detector Ion Trap Mass Analyzer
Ionization Mode Electron Ionization (EI)

This application, while indirect, demonstrates the capability of GC-MS in the detailed stereochemical characterization of the building blocks of the lopinavir molecule.

X-ray Crystallography for Solid-State Stereochemical Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. While direct X-ray crystallographic data for the this compound may be limited, analysis of related structures provides significant insight.

The crystal structure of lopinavir bound to HIV-1 protease has been described, providing detailed information about its conformation. nih.gov Furthermore, studies on different crystal forms of lopinavir have been conducted using powder X-ray diffraction (PXRD) to characterize its solid-state properties. yudanugraha.idgoogle.com For instance, different solvated and hydrated crystal forms of lopinavir have been identified, each with a unique PXRD pattern. google.com

In cases where obtaining a single crystal of the diastereomer itself is challenging, a common strategy is to derivatize the molecule with a chiral auxiliary that has a high probability of yielding single crystals suitable for X-ray analysis. nih.govmdpi.com The known absolute configuration of the chiral derivatizing agent allows for the determination of the absolute configuration of the analyte.

Table 4: Illustrative Powder X-ray Diffraction Peaks for a Crystalline Form of Lopinavir

2θ Angle (°)
6.85 ± 0.1
16.45 ± 0.1
17.70 ± 0.1
20.92 ± 0.1
22.06 ± 0.1
22.76 ± 0.1

Note: This table is illustrative and based on data for a known lopinavir crystal form. google.com The D-Valine diastereomer would be expected to have a different PXRD pattern.

Preclinical Pharmacokinetic Mechanistic Studies of Lopinavir and Its Diastereomers

Metabolic Pathways and Enzyme Systems Involved (e.g., Cytochrome P450 Enzymes, UGT)

Lopinavir (B192967) undergoes extensive oxidative metabolism primarily mediated by the cytochrome P450 (CYP) system in the liver. nih.gov In vitro experiments using human hepatic microsomes have identified the CYP3A4 isozyme as almost exclusively responsible for its metabolic clearance. nih.gov The co-formulation of lopinavir with ritonavir (B1064), a potent inhibitor of CYP3A4, is a critical aspect of its clinical use. Ritonavir inhibits the metabolism of lopinavir, leading to significantly increased plasma concentrations and enhanced antiviral efficacy. nih.gov

Three major oxidative metabolites of lopinavir have been synthesized and identified, resulting from CYP3A4-catalyzed oxidation. nih.gov The primary site of metabolism is the carbon-4 of the cyclic urea (B33335) moiety. nih.gov While UDP-glucuronosyltransferase (UGT) pathways are significant for some drugs, the available literature on lopinavir's metabolism focuses on oxidative pathways via CYP enzymes.

Diastereoselective Metabolism and Metabolite Identification

There is no specific data in the reviewed literature concerning the diastereoselective metabolism of the Lopinavir D-Valine Diastereomer compared to the L-valine form. However, stereochemistry is a critical factor in drug metabolism. Enzymes, including CYPs, have three-dimensional active sites that can exhibit stereoselectivity, leading to different rates and pathways of metabolism for different stereoisomers of a drug.

For HIV protease inhibitors, the specific stereochemistry is crucial for their binding affinity to the protease enzyme. nih.govnih.gov It is highly probable that a change from the natural L-valine to a D-valine configuration would alter the shape of the molecule sufficiently to affect its interaction with the active site of CYP3A4. This could result in:

Altered Rate of Metabolism: The D-valine diastereomer might be metabolized faster or slower than the L-valine form.

Different Metabolite Profile: The orientation of the molecule within the enzyme's active site could expose different parts of the molecule to oxidation, potentially leading to a different profile of metabolites.

Without direct experimental data, these points remain hypothetical.

Characterization of Metabolic Fate in In Vitro Systems (e.g., Liver Microsomes)

In vitro systems, particularly human liver microsomes, have been instrumental in characterizing the metabolic fate of Lopinavir. nih.govdrugbank.com These studies confirmed that lopinavir is rapidly and extensively metabolized by CYP3A4. nih.gov Such in vitro assays are the standard preclinical method to determine metabolic stability and identify the enzymes responsible for a drug's clearance.

A hypothetical in vitro study comparing the L- and D-valine diastereomers would likely involve incubating each compound with human liver microsomes and monitoring their disappearance over time, as well as identifying the metabolites formed using techniques like liquid chromatography-mass spectrometry (LC-MS).

Table 1: Hypothetical In Vitro Metabolic Stability Study Design

Parameter Description
Test System Human Liver Microsomes (pooled)
Compounds Lopinavir (L-valine), this compound
Incubation Incubation with NADPH (cofactor for CYP enzymes) at 37°C.
Analysis LC-MS/MS to quantify parent compound depletion and metabolite formation.

| Endpoints | In vitro half-life (t½), Intrinsic clearance (CLint), Metabolite identification. |

In Vitro Permeability and Membrane Transport Mechanisms (e.g., P-glycoprotein, BCRP)

Lopinavir exhibits poor oral bioavailability, which is partly attributed to it being a substrate for efflux transporters. nih.gov In vitro studies using polarized epithelial cell lines (like Caco-2 or MDCK cells transfected with specific transporters) have demonstrated that lopinavir is actively transported by P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Protein 2 (MRP2). nih.govnih.gov These transporters are located on the apical membrane of intestinal cells and act as efflux pumps, limiting the absorption of the drug into the bloodstream. nih.gov Lopinavir is also a substrate for MRP1. nih.gov

There is no direct research on whether the this compound is also a substrate for these transporters. Stereoselectivity is a known feature of P-gp and other transporters. Therefore, it is possible that the D-valine diastereomer could have a different affinity for P-gp, MRP1, or MRP2, which would alter its permeability and efflux characteristics.

Elimination Pathways and Biotransformation Kinetics (in vitro/preclinical models)

Preclinical studies in rats and dogs, along with human data, show that lopinavir is primarily cleared via the hepato-biliary route. nih.gov After oral administration of radio-labeled lopinavir, over 82% of the radioactivity is recovered in the feces, consisting of both unabsorbed drug and metabolites excreted in bile. nih.gov Urinary excretion is a minor pathway. nih.gov The predominant components in plasma are unchanged lopinavir, with only small amounts of oxidative metabolites. nih.gov

The biotransformation kinetics of lopinavir are significantly influenced by the co-administered ritonavir, which inhibits its first-pass and systemic metabolism. nih.gov In the absence of direct studies, the elimination pathways and biotransformation kinetics for the D-valine diastereomer remain uncharacterized.

Role of Stereochemistry in Absorption and Distribution Processes (mechanistic focus)

The stereochemistry of a drug molecule is fundamental to its pharmacokinetic properties, including absorption and distribution.

Absorption: As discussed, absorption is limited by efflux transporters like P-gp, which can be stereoselective. A change in a chiral center, such as the one involved in the valine component, could alter the molecule's recognition and transport by P-gp, thereby changing its net absorption. Poor aqueous solubility is another factor limiting lopinavir's absorption. nih.gov

Distribution: Lopinavir is highly bound (98-99%) to plasma proteins, primarily alpha-1-acid glycoprotein (B1211001) (AAG) and albumin. nih.govdrugbank.com Protein binding can also be stereoselective. A different three-dimensional shape of the D-valine diastereomer could lead to altered binding affinity for these proteins. This would affect the unbound fraction of the drug in the plasma, which is the pharmacologically active portion available for distribution into tissues and for metabolism and elimination.

Studies on other HIV protease inhibitors have consistently shown that specific stereoisomers are required for potent activity, as the inhibitor must fit precisely into the three-dimensional active site of the HIV protease enzyme. nih.gov This principle of stereo-specificity extends to interactions with metabolizing enzymes and transporters, meaning that the this compound would be expected to have a distinct pharmacokinetic profile from the approved L-valine form. However, without direct comparative preclinical studies, the precise nature and extent of these differences are unknown.

Emerging Research Directions and Advanced Methodologies

Rational Design of Stereochemically Optimized Inhibitors

The rational design of stereochemically optimized inhibitors is a cornerstone of modern drug development, aiming to enhance therapeutic efficacy while minimizing off-target effects. In the context of Lopinavir (B192967), which contains a crucial L-valine-derived component, the synthesis and study of its D-Valine diastereomer are paramount for understanding structure-activity relationships (SAR). acs.org The synthesis of Lopinavir often involves a process where a mixture of diastereomers is carried through several steps before a final separation, highlighting the importance of stereochemical control. acs.org

The design principles for stereochemically optimized protease inhibitors like Lopinavir are rooted in mimicking the transition state of the natural substrate of the HIV protease. The specific stereochemistry of the amino acid-derived fragments is critical for fitting into the enzyme's active site. The inadvertent presence of the D-Valine diastereomer can lead to a significant loss of inhibitory activity. This is because the spatial arrangement of the substituents on the chiral carbon of the valine residue in the D-configuration clashes with the amino acid residues lining the protease's binding pocket.

Future rational design strategies may involve creating libraries of stereoisomers, including the D-Valine diastereomer and other variations, to probe the tolerance of the enzyme's active site to stereochemical changes. This approach can lead to the development of second-generation inhibitors with improved resistance profiles. For instance, understanding why the D-Valine diastereomer binds poorly could inform the design of new inhibitors that are less susceptible to resistance mutations that alter the shape of the binding pocket.

Integration of Artificial Intelligence and Machine Learning in Diastereomer Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. nih.govresearchgate.net While specific applications of AI to the Lopinavir D-Valine diastereomer are not yet widely published, the potential for these technologies in this area is immense.

ML algorithms can be trained on large datasets of stereoisomers and their corresponding biological activities to predict the therapeutic potential of novel diastereomers. nih.gov For instance, a model could be developed to predict the binding affinity of various Lopinavir stereoisomers, including the D-Valine form, to both wild-type and mutant HIV protease. This would enable researchers to prioritize the synthesis of the most promising candidates and avoid those likely to be inactive.

Furthermore, AI can aid in the de novo design of molecules with optimized stereochemistry. nih.gov Generative models, such as generative adversarial networks (GANs), can create novel molecular structures with desired pharmacological properties, including specific stereochemical configurations. nih.gov In the context of Lopinavir, a GAN could be used to design new protease inhibitors that retain the beneficial structural features of Lopinavir while possessing stereochemistry that confers advantages such as improved binding or a better resistance profile. The use of AI in analyzing complex biological data from multi-omics studies can also help in identifying novel targets where stereochemistry might play a crucial role. nih.gov

Advanced Biorelevant In Vitro Models for Mechanistic Studies

To elucidate the mechanistic differences between Lopinavir and its D-Valine diastereomer, advanced biorelevant in vitro models are essential. These models aim to mimic the physiological environment more closely than traditional biochemical assays.

One such approach involves the use of cell-based assays that express wild-type or drug-resistant strains of HIV. By treating these infected cells with pure samples of the Lopinavir L-Valine and D-Valine diastereomers, researchers can directly compare their antiviral efficacy in a cellular context. Studies involving the in vitro passage of HIV in the presence of Lopinavir have been used to select for resistant viral variants, and similar experiments could be designed to investigate if the D-Valine diastereomer contributes to or accelerates the development of resistance.

More sophisticated models, such as 3D cell cultures or organ-on-a-chip systems, can provide even greater physiological relevance. These platforms can model the complex interactions between different cell types and the extracellular matrix, offering a more accurate prediction of a drug's behavior in vivo. For example, an organ-on-a-chip model of the human gut could be used to study the differential absorption and metabolism of the Lopinavir diastereomers. Recent studies on other drugs have shown that such models can be instrumental in evaluating the in vitro performance of different formulations and stereoisomers.

Development of Novel Analytical Platforms for Diastereomeric Purity and Quantification

The ability to separate and quantify diastereomers is crucial for ensuring the quality and safety of chiral drugs. High-performance liquid chromatography (HPLC) is a cornerstone technique for this purpose, and the development of novel stationary phases and methods continues to improve the resolution of closely related stereoisomers. hplc.euchiralpedia.comnih.govnih.gov

For the this compound, chiral HPLC methods are indispensable. chiralpedia.com These methods often employ a chiral stationary phase (CSP) that interacts differently with the two diastereomers, leading to their separation. sigmaaldrich.com The choice of CSP and mobile phase is critical for achieving optimal separation. hplc.eu An alternative "indirect" approach involves derivatizing the diastereomeric mixture with a chiral agent to create new compounds that can be separated on a standard achiral column. chiralpedia.com

Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and higher efficiency. The combination of chiral and achiral chromatography in series is another advanced strategy to resolve complex mixtures of stereoisomers. sigmaaldrich.com The table below summarizes some of the analytical techniques applicable to the separation of diastereomers like the Lopinavir D-Valine form.

Analytical TechniquePrincipleApplication to this compoundKey Advantages
Chiral HPLC Differential interaction with a chiral stationary phase (CSP). chiralpedia.comSeparation from the active L-Valine diastereomer and other related impurities. nih.govHigh resolution and well-established methodology. hplc.eunih.gov
Indirect HPLC Derivatization with a chiral agent to form diastereomeric adducts separable on an achiral column. chiralpedia.comCan be used when direct chiral separation is difficult.Utilizes conventional and often less expensive achiral columns. chiralpedia.com
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase, often with a chiral stationary phase.Potentially faster and more efficient separation of diastereomers.Reduced solvent consumption and faster analysis times. hplc.eu
LC-MS Combines the separation power of liquid chromatography with the mass identification capabilities of mass spectrometry.Identification and quantification of diastereomeric impurities in drug substances. nih.govProvides both separation and structural information.

Structural Biology and Computational Chemistry of Unconventional Binding Sites or Mechanisms

Structural biology and computational chemistry provide powerful tools to investigate the molecular basis of diastereomer-specific interactions. Techniques such as X-ray crystallography and cryo-electron microscopy can, in principle, be used to determine the three-dimensional structure of the HIV protease in complex with the this compound. Such a structure would provide invaluable insights into why this particular stereoisomer is less active.

In the absence of an experimental structure, computational methods like molecular dynamics (MD) simulations and docking studies can be employed. nih.gov MD simulations can model the dynamic behavior of the protease-inhibitor complex over time, revealing differences in the stability and conformational flexibility of the enzyme when bound to the L-Valine versus the D-Valine diastereomer. nih.gov These simulations can also be used to explore the unbinding pathways of the inhibitors from the protease active site. plos.org

Computational analysis can also investigate whether the D-Valine diastereomer might interact with unconventional binding sites on the protease or other off-target proteins. For example, while the L-Valine diastereomer binds tightly to the active site, the D-Valine form might have a weaker affinity for this site but a higher affinity for an allosteric site, potentially leading to unexpected biological effects. Analysis of mutations within the HIV protease binding pocket has shown that even subtle changes can significantly impact inhibitor binding, and computational tools are crucial for understanding these effects. nih.govnih.gov

Q & A

Q. What analytical techniques are recommended for characterizing the stereochemical purity of Lopinavir D-Valine Diastereomer in synthesized samples?

Methodological Answer:

  • Use chiral chromatography (e.g., HPLC with a chiral stationary phase) combined with mass spectrometry to confirm stereochemical identity .
  • Validate purity using nuclear magnetic resonance (NMR) spectroscopy, focusing on chemical shift differences in the D-valine moiety compared to its L-enantiomer counterpart .
  • Quantify impurities via high-resolution mass spectrometry (HRMS) to detect trace enantiomeric contamination (<0.1% threshold recommended for pharmacological studies) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Conduct accelerated stability testing at 40°C/75% relative humidity (ICH Q1A guidelines) to simulate long-term degradation pathways .
  • Monitor degradation products using liquid chromatography-tandem mass spectrometry (LC-MS/MS), with emphasis on hydrolysis-prone regions of the molecule (e.g., ester linkages) .
  • Compare stability in plasma vs. dried blood spots (DBS); note that DBS samples may underestimate concentrations by >30% due to degradation during storage .

Q. What in vitro assays are critical for evaluating the antiviral efficacy of this compound against protease-resistant HIV strains?

Methodological Answer:

  • Perform protease inhibition assays using recombinant HIV-1 protease and fluorogenic substrates to measure IC50 values .
  • Validate results with cell-based infectivity assays (e.g., TZM-bl reporter cells) to account for cellular uptake and metabolism differences .
  • Cross-reference with ritonavir-boosted formulations to assess synergistic effects on pharmacokinetic parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency data and clinical pharmacokinetic outcomes for this compound?

Methodological Answer:

  • Apply physiologically based pharmacokinetic (PBPK) modeling to simulate drug distribution in specific tissue compartments (e.g., lymphatic system, viral reservoirs) .
  • Analyze drug-protein binding ratios using equilibrium dialysis, as free fraction discrepancies may explain efficacy gaps .
  • Investigate inter-individual variability in CYP3A4 metabolism through genotyping of clinical trial cohorts .

Q. What strategies mitigate lopinavir degradation in dried blood spot (DBS) samples during long-term storage for therapeutic drug monitoring (TDM)?

Methodological Answer:

  • Pre-treat DBS cards with stabilizers (e.g., sodium fluoride) to inhibit enzymatic degradation .
  • Validate storage conditions by comparing −80°C vs. room temperature stability over 6 months; avoid shipment without desiccants .
  • Cross-validate DBS results with parallel plasma samples to correct for matrix-induced biases .

Q. How should researchers design a study to assess the impact of D-Valine stereochemistry on lopinavir’s resistance profile?

Methodological Answer:

  • Generate HIV protease mutants (e.g., V82A, I84V) via site-directed mutagenesis and compare inhibition kinetics between diastereomers .
  • Use molecular dynamics simulations to visualize steric clashes or hydrogen-bonding disruptions caused by D-valine substitution .
  • Correlate structural data with phenotypic resistance assays in primary CD4+ T cells .

Methodological Frameworks for Data Interpretation

Q. What statistical approaches are recommended for analyzing contradictory pharmacokinetic data across studies?

Q. How can cross-disciplinary methodologies (e.g., proteomics, metabolomics) enhance mechanistic studies of this compound?

Methodological Answer:

  • Integrate untargeted metabolomics to identify off-target effects on host cell pathways (e.g., lipid metabolism) .
  • Pair surface plasmon resonance (SPR) with proteomic profiling to map drug-protein interaction networks .
  • Validate findings using CRISPR-Cas9 knockouts of candidate host factors implicated in drug transport .

Ethical and Reproducibility Considerations

Q. What documentation standards ensure reproducibility in synthesizing and testing this compound?

Methodological Answer:

  • Adhere to FAIR data principles: Publish synthetic protocols with detailed reaction conditions (temperature, solvent purity) and characterization data (NMR spectra, HPLC chromatograms) .
  • Disclose batch-to-batch variability in diastereomeric excess (DE%) for all in vivo studies .
  • Share raw analytical data in public repositories (e.g., Zenodo) with standardized metadata .

Q. How should researchers address discrepancies between preclinical and clinical efficacy data?

Methodological Answer:

  • Conduct post hoc analyses of clinical trial data stratified by patient subgroups (e.g., viral load, baseline resistance) .
  • Replicate preclinical models using humanized mouse systems to bridge translational gaps .
  • Publish negative results to inform future study designs and avoid publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.